molecular formula C20H19N5O4S B7754083 4-[2-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]ethyl]benzenesulfonamide

4-[2-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]ethyl]benzenesulfonamide

Cat. No.: B7754083
M. Wt: 425.5 g/mol
InChI Key: IWMCMXTWAMKSNU-UHFFFAOYSA-N
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Description

4-[2-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]ethyl]benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a quinazolinone and pyrrole moiety, making it a valuable candidate for pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]ethyl]benzenesulfonamide typically involves multi-step organic reactionsKey reagents include anthranilic acid derivatives, which undergo cyclization to form the quinazolinone structure . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone or pyrrole rings.

    Substitution: Nucleophilic substitution reactions are common, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the sulfonamide position .

Scientific Research Applications

4-[2-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]ethyl]benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it targets carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced tumor growth and increased apoptosis . The molecular pathways involved include the disruption of pH homeostasis and interference with metabolic processes .

Properties

IUPAC Name

4-[2-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c21-18-17(19-23-15-4-2-1-3-14(15)20(27)24-19)16(26)11-25(18)10-9-12-5-7-13(8-6-12)30(22,28)29/h1-8H,9-11,21H2,(H2,22,28,29)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMCMXTWAMKSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1CCC2=CC=C(C=C2)S(=O)(=O)N)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1CCC2=CC=C(C=C2)S(=O)(=O)N)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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